molecular formula C9H8BrNO2 B1526757 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one CAS No. 5755-05-5

7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

Katalognummer B1526757
CAS-Nummer: 5755-05-5
Molekulargewicht: 242.07 g/mol
InChI-Schlüssel: ZTPNIBLOOMKHQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one” is a chemical compound with the molecular formula C9H8BrNO2 . It is used in fine chemistry and pharmaceutical intermediates .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. In one method, sodium azide was added to a solution of 6-bromo-chroman-4-one in benzene. The mixture was stirred at room temperature overnight. After the benzene layer was carefully decanted, the residue was dissolved in ethyl acetate, washed with water, dried over sodium sulfate, and concentrated in vacuo to yield the compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Bromine atom, making a total of 21 atoms .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used as an intermediate in the synthesis of new selective TNIK inhibitors .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

  • Anticonvulsant and Hypnotic Agents : A study by Deng et al. (2011) discusses the synthesis of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones, including the evaluation of their anticonvulsant activities. The research highlighted that these compounds showed significant anticonvulsant activities, with specific derivatives enhancing pentobarbital-induced sleep, indicating potential hypnotic effects (Deng et al., 2011).

Chemical Synthesis and Process Development

  • Benzoxazepine-Containing Kinase Inhibitor : Naganathan et al. (2015) described the process development for scalable synthesis of 7-bromobenzoxazepine. This compound is part of the benzoxazepine core present in several kinase inhibitors, including mTOR inhibitors. The study details the synthesis processes and yields obtained, demonstrating the compound's importance in pharmaceutical production (Naganathan et al., 2015).

Applications in Protein-Tyrosine Kinase Inhibition

  • Protein-Tyrosine Kinase (PTK) Inhibitors : Li et al. (2017) synthesized novel derivatives of 3,4-dihydro-1-benzoxepin-5(2H)-one and evaluated their activity as PTK inhibitors. These compounds showed effectiveness in inhibiting ErbB1 and ErbB2, important in cancer research (Li et al., 2017).

Photophysical Properties

  • Photophysical Properties : Petrovskii et al. (2017) conducted a study on dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, a compound related to 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one. They found that this compound exhibits strong blue emission in dichloromethane, indicating its potential in photophysical applications (Petrovskii et al., 2017).

Antifungal Applications

  • Fungicidal Activity : Yang et al. (2017) developed novel antifungals based on dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues. These compounds showed moderate to high activities against various phytopathogenic fungi, suggesting their utility in crop protection and as potential fungicidal candidates (Yang et al., 2017).

Safety and Hazards

The compound is labeled with the signal word “Warning”. The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

Biochemische Analyse

Biochemical Properties

7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of aldosterone synthase . Aldosterone synthase is a pivotal enzyme in the biosynthesis of aldosterone, a hormone involved in regulating blood pressure and electrolyte balance. The compound interacts with aldosterone synthase by binding to its active site, thereby inhibiting its activity. This inhibition is highly selective, with this compound showing minimal interaction with other enzymes such as steroidogenic CYP17 and CYP19 .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cellular studies, this compound has been shown to influence cell signaling pathways, particularly those involved in the regulation of aldosterone production . By inhibiting aldosterone synthase, it reduces aldosterone levels, which can impact gene expression and cellular metabolism. This reduction in aldosterone can lead to decreased cell proliferation and altered cellular responses to stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through a specific mechanism of action. The compound binds to the active site of aldosterone synthase, forming a stable complex that prevents the enzyme from catalyzing the conversion of its substrates . This binding interaction is characterized by high affinity and selectivity, ensuring that the inhibitory effects are targeted and effective. Additionally, the compound does not inhibit other related enzymes, which contributes to its safety profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its inhibitory effects on aldosterone synthase are sustained, leading to prolonged reductions in aldosterone levels. These effects have been observed in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits aldosterone synthase without causing significant adverse effects . At higher doses, some toxic effects have been observed, including alterations in liver enzyme levels and mild gastrointestinal disturbances. These findings suggest that while the compound has therapeutic potential, careful dosage optimization is necessary to minimize adverse effects .

Metabolic Pathways

This compound is involved in specific metabolic pathways, primarily those related to steroid biosynthesis . The compound interacts with aldosterone synthase, inhibiting its activity and thereby reducing the production of aldosterone. This inhibition can affect metabolic flux and alter the levels of various metabolites involved in the steroid biosynthesis pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the adrenal glands, where aldosterone synthase is predominantly expressed. The compound’s distribution is influenced by its chemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where aldosterone synthase is located . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the mitochondria. Once localized, the compound exerts its inhibitory effects on aldosterone synthase, leading to reduced aldosterone production .

Eigenschaften

IUPAC Name

7-bromo-3,4-dihydro-2H-1,4-benzoxazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPNIBLOOMKHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733648
Record name 7-Bromo-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5755-05-5
Record name 7-Bromo-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of methyl 5-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}benzoate (Preparation 70) (8.92 g, 23.8 mmmol) in DCM (18 ml) was treated with TFA (7 ml) and stirred for 5 hrs. Additional (2 ml) TFA was added and the reaction left overnight. The solvent was evaporated, re-evaporated with toluene (5×) and dissolved in toluene (50 ml). The resulting residue was treated with triethylamine (4 equiv) and heated at 100° C. overnight then evaporated. The residue was purified by flash chromatography twice eluting with 50% EtOAc/hexane then 40-45% EtOAc/hexane. The fractions were evaporated to give the title compound (3.4 g) as a white solid. MS (ES): C9H881BrNO2 requires 243; found 244 [M+H]+.
Name
methyl 5-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}benzoate
Quantity
8.92 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Reactant of Route 2
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Reactant of Route 3
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Reactant of Route 4
Reactant of Route 4
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Reactant of Route 5
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Reactant of Route 6
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.